molecular formula C8H9N3OS2 B11093600 3-Ethyl-7-hydroxy-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione

3-Ethyl-7-hydroxy-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11093600
M. Wt: 227.3 g/mol
InChI Key: PFLBZOYTTDXMHM-UHFFFAOYSA-N
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Description

3-Ethyl-7-hydroxy-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-7-hydroxy-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the annulation of a thiazole ring to a pyrimidine core. This can be achieved through various synthetic routes, including the reaction of pyrimidine derivatives with thioamides under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7-hydroxy-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the thiazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It has been investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: The compound shows promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 3-Ethyl-7-hydroxy-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[4,5-d]pyrimidine derivatives, such as:

  • 3-Methyl-7-hydroxy-5-ethylthiazolo[4,5-d]pyrimidine-2(3H)-thione
  • 3-Ethyl-7-hydroxy-5-methylthiazolo[4,5-b]pyridine-2(3H)-thione

Uniqueness

The uniqueness of 3-Ethyl-7-hydroxy-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione lies in its specific substitution pattern and the resulting biological activities. The presence of the ethyl and methyl groups, along with the hydroxy and thione functionalities, contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H9N3OS2

Molecular Weight

227.3 g/mol

IUPAC Name

3-ethyl-5-methyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C8H9N3OS2/c1-3-11-6-5(14-8(11)13)7(12)10-4(2)9-6/h3H2,1-2H3,(H,9,10,12)

InChI Key

PFLBZOYTTDXMHM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=O)NC(=N2)C)SC1=S

Origin of Product

United States

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